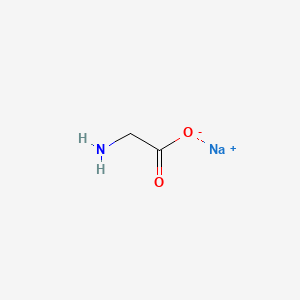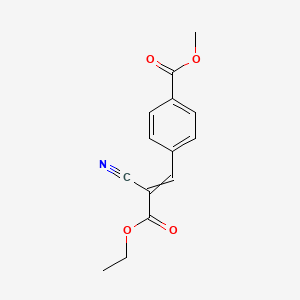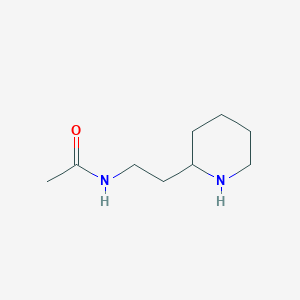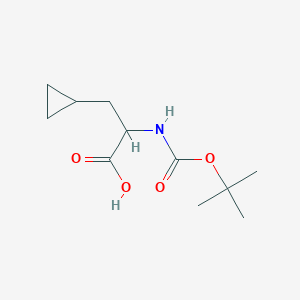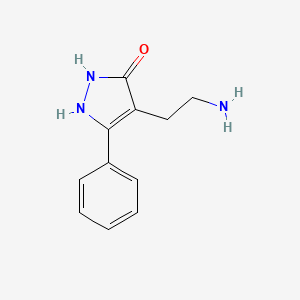
4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of phenylpyrazolone with an aminoethyl group attached. Phenylpyrazolones are a class of compounds that often exhibit biological activity, including analgesic and anti-inflammatory properties . The presence of the aminoethyl group could potentially influence the solubility and reactivity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding phenylpyrazolone and an appropriate aminoethyl compound .Molecular Structure Analysis
The compound likely has a pyrazolone core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. One of the carbon atoms is doubly bonded to an oxygen atom, forming a carbonyl group .Chemical Reactions Analysis
The compound, due to the presence of the aminoethyl group, might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitutions .Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
- Kimura et al. (1986) explored the crystal and molecular structure of a similar compound, providing insights into the predominant tautomeric form of the 3-pyrazolone ring in the solid state. This research has implications for understanding the molecular properties and potential applications of related compounds (Kimura, 1986).
Synthesis and Structural Assignment
- Naganagowda and Petsom (2012) reported the preparation of a novel compound similar to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. The structural assignment based on elemental analysis and spectral data can aid in the development of new compounds with potential applications in various fields (Naganagowda & Petsom, 2012).
Fluorescent Chemosensor Development
- Asiri et al. (2018) synthesized a compound using a process involving 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, which acts as a fluorescent chemosensor for the detection of Al3+ ions. Such research is crucial for developing sensitive and selective detection methods for specific ions (Asiri et al., 2018).
Schiff Base Ligand Characterization
- Hayvalı et al. (2010) worked on Schiff base ligands involving compounds structurally related to 4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one. Such studies are significant for understanding ligand properties in coordination chemistry and their potential applications (Hayvalı et al., 2010).
Anticancer Activity
- Ghorab et al. (2014) synthesized pyrazolone derivatives as anticancer agents against human tumor breast cancer cell lines, demonstrating the potential of such compounds in medical research and drug development (Ghorab et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-(2-aminoethyl)-5-phenyl-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-7-6-9-10(13-14-11(9)15)8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQLLKCHZBBGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Allyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1309307.png)
![Imidazo[2,1-b]thiazol-6-ylmethanamine](/img/structure/B1309308.png)
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)
